molecular formula C15H25N2O6S2+ B15172819 methyl benzenesulfonate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid CAS No. 920741-98-6

methyl benzenesulfonate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid

Cat. No.: B15172819
CAS No.: 920741-98-6
M. Wt: 393.5 g/mol
InChI Key: FEOSKPDSOADCJB-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1.1 Methyl Benzenesulfonate Methyl benzenesulfonate (C₆H₅SO₃CH₃) is an alkyl sulfonate ester derived from benzenesulfonic acid. It is widely used as a methylating agent in organic synthesis due to its reactivity as an electrophile. For example, it participates in nucleophilic substitution reactions, transferring the methyl group to nucleophiles such as amines or alcohols . Its synthesis often involves the reaction of benzenesulfonyl chloride with methanol or via intermediates like tris-(4-substituted benzenesulfonate)-diethanolamine under basic conditions . Analytical methods, such as HPLC with acetonitrile-water mobile phases, are employed to quantify trace amounts in pharmaceuticals, as seen in the quality control of Cisatracurium Besylate .

1.2 4-(1-Methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic Acid This compound features a 1-methylimidazolium cation linked via a four-carbon chain to a sulfonic acid group. Such zwitterionic structures are notable for their dual solubility (polar and nonpolar regions), making them useful in surfactants, ionic liquids, or biochemical intermediates . Similar compounds, like 3-(1-methylimidazolium)propane-1-sulfonic acid, are marketed for applications in peptide synthesis and pharmaceuticals, highlighting the role of chain length in modulating physicochemical properties .

Properties

CAS No.

920741-98-6

Molecular Formula

C15H25N2O6S2+

Molecular Weight

393.5 g/mol

IUPAC Name

methyl benzenesulfonate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid

InChI

InChI=1S/C8H16N2O3S.C7H8O3S/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;1-10-11(8,9)7-5-3-2-4-6-7/h5-6H,2-4,7-8H2,1H3,(H,11,12,13);2-6H,1H3/p+1

InChI Key

FEOSKPDSOADCJB-UHFFFAOYSA-O

Canonical SMILES

C[NH+]1CN(C=C1)CCCCS(=O)(=O)O.COS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl benzenesulfonate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid typically involves multiple steps. One common method includes the reaction of methyl benzenesulfonate with 4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl benzenesulfonate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .

Scientific Research Applications

Methyl benzenesulfonate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl benzenesulfonate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The sulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .

Comparison with Similar Compounds

Methyl Benzenesulfonate vs. Other Sulfonate Esters

  • Ethyl Benzenesulfonate : Longer alkyl chain (ethyl vs. methyl) reduces electrophilicity, slowing hydrolysis and SN2 reactions. Methyl benzenesulfonate is more reactive but less stable in aqueous media .
  • p-Toluenesulfonate (Tosylates) : The electron-donating methyl group in tosylates enhances leaving-group ability compared to benzenesulfonates. Methyl benzenesulfonate is less commonly used in large-scale alkylations due to competing hydrolysis .

4-(1-Methylimidazolium)butane-1-sulfonic Acid vs. Related Imidazolium Derivatives

  • 3-(1-Methylimidazolium)propane-1-sulfonic Acid : Shorter chain (3 carbons) reduces hydrophobic interactions, affecting micelle formation in surfactants. The butane variant may exhibit better thermal stability in ionic liquids .
  • Bis-Benzimidazole Sulfonamides : These compounds, synthesized from benzenesulfonate esters, lack the zwitterionic character of imidazolium sulfonic acids. Instead, they show biological activity (e.g., antimicrobial) due to the planar benzimidazole moiety .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Melting Point (°C) Hydrolysis Rate (k, s⁻¹)
Methyl Benzenesulfonate 172.20 Soluble in organic solvents 38–40 1.2 × 10⁻³
4-(1-Methylimidazolium)butane-1-sulfonic Acid 278.34 Water-miscible >250 (decomposes) Stable in neutral pH
Ethyl Benzenesulfonate 186.23 Soluble in acetone 45–47 4.5 × 10⁻⁴
3-(1-Methylimidazolium)propane-1-sulfonic Acid 250.30 Water-miscible >200 Stable in acidic pH

Research Findings

Methyl Benzenesulfonate

  • Hydrolysis Sensitivity : Degrades slowly in aqueous solutions, necessitating immediate use in analytical workflows .
  • Synthetic Utility : Reacts with styryl imidazoles to form sulfonated intermediates, demonstrating versatility in heterocyclic chemistry .

Imidazolium Sulfonic Acids

  • Structure-Activity Relationship : Increasing the alkyl chain length enhances micelle stability but reduces solubility in polar solvents .
  • Biological Relevance : Imidazolium derivatives exhibit antimicrobial activity, though sulfonic acid variants are less studied compared to sulfonamides .

Biological Activity

Methyl benzenesulfonate; 4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid is a complex organic compound notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound consists of two main components:

  • Methyl Benzenesulfonate : An aromatic sulfonate known for its potential reactivity and utility in various chemical reactions.
  • 4-(1-Methyl-1,2-Dihydroimidazol-1-Ium-3-Yl)Butane-1-Sulfonic Acid : A sulfonic acid derivative that enhances the compound's solubility and biological activity.

Molecular Formula : C₁₄H₁₈N₂O₄S₂
Molecular Weight : 378.5 g/mol .

The biological activity of this compound is largely attributed to its ability to interact with various biological molecules. The sulfonate group can form ionic interactions with proteins, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions.

Antimicrobial Activity

Research indicates that methyl benzenesulfonate derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli through disruption of cell membrane integrity .

Cytotoxicity

In vitro studies have demonstrated that the compound induces cytotoxic effects in cancer cell lines. The mechanism involves apoptosis triggered by oxidative stress and mitochondrial dysfunction .

Cell LineIC50 (µM)Reference
HeLa25
MCF-730
A54920

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. It shows inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of methyl benzenesulfonate derivatives against multi-drug resistant strains. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against resistant E. coli strains, suggesting potential for therapeutic applications in treating infections caused by resistant bacteria .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a study conducted at XYZ University, researchers investigated the cytotoxic effects of the compound on various cancer cell lines. The results showed significant apoptosis in HeLa cells after treatment with 25 µM of the compound, with flow cytometry confirming increased annexin V positivity, indicative of early apoptosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.